
N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide
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Overview
Description
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzisothiazole ring fused with a quinazoline moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzisothiazole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, methylating agents, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure high purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzisothiazole and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzisothiazole and quinazoline rings.
Scientific Research Applications
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: It is investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzisothiazole and quinazoline moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dioxido-1,2-benzisothiazol-3-yl)ethane-1,2-diamine
- [(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
- 3-(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETOHYDRAZIDE is unique due to its dual benzisothiazole and quinazoline structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N5O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N'-methyl-2-(4-oxoquinazolin-3-yl)acetohydrazide |
InChI |
InChI=1S/C18H15N5O4S/c1-22(17-13-7-3-5-9-15(13)28(26,27)21-17)20-16(24)10-23-11-19-14-8-4-2-6-12(14)18(23)25/h2-9,11H,10H2,1H3,(H,20,24) |
InChI Key |
ZPMKYWONWWIYHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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